molecular formula C23H20N2O3 B7713459 N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide

Cat. No. B7713459
M. Wt: 372.4 g/mol
InChI Key: ODFLXZKTBJDCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide, also known as DMFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DMFO is a small molecule that has been synthesized through a complex chemical process, and its unique chemical structure has led to its investigation for various biomedical applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in signaling pathways that regulate cell growth and survival.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the reduction of oxidative stress and inflammation, and the inhibition of cell growth and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further investigation in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, the complex synthesis process and the limited availability of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide may pose limitations for its use in lab experiments.

Future Directions

There are several future directions for the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in biomedical applications. One direction is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in combination with other drugs or therapies for enhanced efficacy. Another direction is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in animal models for various diseases to further understand its potential therapeutic effects. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide may increase its availability for further investigation.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of 2,5-dimethylphenylamine, which is then reacted with 2-hydroxy-3-formylquinoline to form the intermediate product. This intermediate is then further reacted with furan-2-carboxylic acid to form the final product, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been investigated for its potential applications in various biomedical fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In infectious diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-9-10-16(2)20(12-15)25(23(27)21-8-5-11-28-21)14-18-13-17-6-3-4-7-19(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFLXZKTBJDCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.